molecular formula C9H14N3NaO8P B13839560 ((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt

((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt

Cat. No.: B13839560
M. Wt: 346.19 g/mol
InChI Key: ZRWPTARDKZMNQK-RYDDRHCYSA-N
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Description

The compound ((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt is a complex organic molecule. It is characterized by its unique structure, which includes a pyrimidine ring, a tetrahydrofuran ring, and a phosphate group. This compound is often used in various scientific research applications due to its biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the formation of the tetrahydrofuran ring. The final step involves the addition of the phosphate group. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The use of automated systems helps in maintaining the reaction conditions and monitoring the progress of the synthesis.

Chemical Reactions Analysis

Types of Reactions

((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other products.

    Substitution: The amino group in the pyrimidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt: is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving nucleic acids and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt involves its interaction with specific molecular targets. The compound binds to enzymes and nucleic acids, affecting their function and activity. The phosphate group plays a crucial role in these interactions, facilitating the binding process and enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt include:

    Nucleotides: Such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP).

    Nucleosides: Like adenosine and guanosine.

Uniqueness

What sets This compound apart from these similar compounds is its specific structure, which combines a pyrimidine ring with a tetrahydrofuran ring and a phosphate group. This unique combination enhances its binding affinity and specificity for certain molecular targets, making it a valuable tool in scientific research.

Properties

Molecular Formula

C9H14N3NaO8P

Molecular Weight

346.19 g/mol

InChI

InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6+,7+,8+;/m0./s1

InChI Key

ZRWPTARDKZMNQK-RYDDRHCYSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@@H](O2)COP(=O)(O)O)O)O.[Na]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.[Na]

Origin of Product

United States

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